N',4-dihydroxybenzenecarboximidamide
Overview
Description
Scientific Research Applications
Environmental Applications
N',4-dihydroxybenzenecarboximidamide derivatives have applications in environmental science, particularly in water treatment. For instance, a study by Zhang et al. (2019) on N-[4-morpholinecarboximidamidoyl]carboximidamidoylmethylated polyphenylene sulfide (MCMPPS) highlights its utility in removing heavy metal ions from water. MCMPPS demonstrated remarkable chemical stability under various conditions and showed efficient adsorption capacities for various heavy metal ions, suggesting its potential application in water purification processes (Zhang, Sheng, Su, & Xu, 2019).
Biosensing and Bioelectronics
In biosensing, N',4-dihydroxybenzenecarboximidamide derivatives have been employed in the development of sensitive biosensors. Karimi-Maleh et al. (2014) developed a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This study demonstrated the potential of these derivatives in creating high-sensitive biosensors for detecting specific biomolecules (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
Antibacterial Agents
In the field of pharmacology, research by Abbasi et al. (2016) explored the antibacterial potential of some N-substituted sulfonamides bearing a benzodioxane moiety, synthesized using N',4-dihydroxybenzenecarboximidamide derivatives. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting their significance in developing new antibacterial agents (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Material Science
In material science, derivatives of N',4-dihydroxybenzenecarboximidamide have been used to develop advanced materials with unique properties. For instance, Liaw et al. (1996) synthesized polyimides using a novel diamine, demonstrating their application in creating materials with high tensile strength and thermal stability. This research underlines the versatility of N',4-dihydroxybenzenecarboximidamide derivatives in synthesizing high-performance polymers for various industrial applications (Liaw & Liaw, 1996).
Chemical Synthesis
In chemical synthesis, derivatives of N',4-dihydroxybenzenecarboximidamide are employed in synthesizing various organic compounds. Yue (2009) discussed the synthesis of 1-n-pentyl-3,5-dihydroxybenzene, highlighting its importance in synthesizing cannabinoids for various medical applications. This demonstrates the role of N',4-dihydroxybenzenecarboximidamide derivatives in facilitating the synthesis of complex organic compounds with significant medical applications (Yue, 2009).
properties
IUPAC Name |
N',4-dihydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWNSNMVKGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422344 | |
Record name | 4,N-Dihydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',4-dihydroxybenzenecarboximidamide | |
CAS RN |
49787-00-0 | |
Record name | N-hydroxy 4-hydroxybenzamidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,N-Dihydroxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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